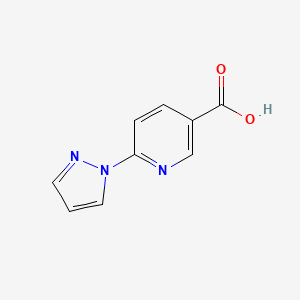

6-(1H-pyrazol-1-yl)nicotinic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-pyrazol-1-ylpyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O2/c13-9(14)7-2-3-8(10-6-7)12-5-1-4-11-12/h1-6H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWFKXYLAKWFQLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C2=NC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70377054 | |

| Record name | 6-(1H-pyrazol-1-yl)nicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70377054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

253315-22-9 | |

| Record name | 6-(1H-pyrazol-1-yl)nicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70377054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-(1H-pyrazol-1-yl)pyridine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Physicochemical Properties of 6-(1H-pyrazol-1-yl)nicotinic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(1H-pyrazol-1-yl)nicotinic acid is a heterocyclic compound incorporating both a pyridine and a pyrazole ring system. As a derivative of nicotinic acid (Vitamin B3), it holds potential for exploration in various therapeutic areas. Understanding the physicochemical properties of this molecule is fundamental for any research and development endeavor, as these characteristics govern its behavior in biological systems, influence its formulation, and ultimately impact its efficacy and safety profile. This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, details general experimental protocols for their determination, and outlines a typical workflow for the characterization of such a novel chemical entity.

Core Physicochemical Data

The following table summarizes the available quantitative data for this compound. It is important to note that some of these values are predicted and should be confirmed by experimental analysis.

| Property | Value | Data Type | Reference |

| Molecular Formula | C₉H₇N₃O₂ | --- | [1] |

| Molecular Weight | 189.17 g/mol | --- | [1] |

| Appearance | White to off-white solid | Experimental | --- |

| Melting Point | 272-274 °C | Experimental | --- |

| Boiling Point | 394.6 ± 27.0 °C | Predicted | --- |

| Density | 1.39 ± 0.1 g/cm³ | Predicted | --- |

| pKa | 3.28 ± 0.10 | Predicted | --- |

| Solubility | Data not available | --- | --- |

| LogP | Data not available | --- | --- |

Experimental Protocols

Detailed experimental validation of the predicted physicochemical properties is crucial. Below are standard methodologies for determining key parameters for a crystalline solid like this compound.

Determination of Aqueous Solubility (Equilibrium Shake-Flask Method)

The equilibrium solubility of a compound is a critical parameter that influences its absorption and bioavailability. The shake-flask method is considered the gold standard for its determination.[2]

Protocol:

-

Preparation of Saturated Solution: An excess amount of solid this compound is added to a series of vials containing aqueous buffers at different physiologically relevant pH values (e.g., 1.2, 4.5, 6.8, and 7.4).[3]

-

Equilibration: The vials are sealed and agitated in a temperature-controlled shaker bath (typically at 25 °C or 37 °C) for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached.[4] The attainment of equilibrium should be confirmed by sampling at multiple time points until the concentration of the solute remains constant.[4]

-

Phase Separation: After equilibration, the undissolved solid is separated from the solution by centrifugation and/or filtration through a low-binding filter (e.g., 0.22 µm PVDF).[5]

-

Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Analysis: The solubility is reported in units such as mg/mL or µg/mL at each pH.

Determination of Acid Dissociation Constant (pKa) by Potentiometric Titration

The pKa value is essential for predicting the ionization state of a molecule at a given pH, which in turn affects its solubility, permeability, and interaction with biological targets.

Protocol:

-

Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent, typically a co-solvent system like methanol-water if aqueous solubility is low, to a known concentration (e.g., 1-10 mM).[6][7]

-

Titration Setup: The sample solution is placed in a thermostatted vessel, and a calibrated pH electrode is immersed in the solution.[6]

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) for an acidic compound. The pH of the solution is recorded after each incremental addition of the titrant.[8]

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of the curve, which corresponds to the pH at which half of the acid has been neutralized.[7] Specialized software can be used for accurate pKa calculation from the titration data.

Determination of the Partition Coefficient (LogP) by Shake-Flask Method

LogP, the logarithm of the partition coefficient between n-octanol and water, is a key indicator of a molecule's lipophilicity, which influences its membrane permeability and distribution.

Protocol:

-

Phase Preparation: n-Octanol and water are mutually saturated by shaking them together for 24 hours, followed by separation of the two phases.[9][10]

-

Partitioning: A known amount of this compound is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel.

-

Equilibration: The funnel is shaken for a set period to allow for the partitioning of the compound between the two phases, and then left to stand for the phases to separate completely.[11][12]

-

Quantification: The concentration of the compound in both the n-octanol and aqueous phases is determined using a suitable analytical method like HPLC-UV.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.[9]

Mandatory Visualizations

General Workflow for Physicochemical Characterization of a New Chemical Entity

The following diagram illustrates a typical workflow for the physicochemical characterization of a new chemical entity (NCE) like this compound.

Caption: Workflow for NCE Physicochemical Characterization.

Logical Relationship for Solubility and pH

The solubility of an ionizable compound like this compound is highly dependent on the pH of the medium, which is governed by its pKa.

Caption: Influence of pH and pKa on Aqueous Solubility.

References

- 1. 253315-22-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 4. researchgate.net [researchgate.net]

- 5. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

- 6. creative-bioarray.com [creative-bioarray.com]

- 7. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 8. dergipark.org.tr [dergipark.org.tr]

- 9. LogP / LogD shake-flask method [protocols.io]

- 10. researchgate.net [researchgate.net]

- 11. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 12. encyclopedia.pub [encyclopedia.pub]

The Rising Potential of Pyrazole-Nicotinic Acid Derivatives in Modern Therapeutics: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The convergence of the pyrazole scaffold, a versatile and privileged structure in medicinal chemistry, with the well-established biological significance of nicotinic acid (Niacin, Vitamin B3) has paved the way for a new generation of novel therapeutic agents. This technical guide delves into the burgeoning field of pyrazole-containing nicotinic acids, summarizing their diverse biological activities, presenting key quantitative data, and providing detailed experimental methodologies to facilitate further research and development. The unique structural attributes of these hybrid molecules have shown promise in a range of therapeutic areas, from cardiovascular disease to oncology and infectious diseases.

Introduction: The Synergy of Pyrazole and Nicotinic Acid

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in the design of numerous FDA-approved drugs. Its structural rigidity, capacity for diverse substitutions, and ability to participate in various non-covalent interactions make it an ideal pharmacophore.[1] Nicotinic acid, on the other hand, is a crucial B vitamin with well-documented lipid-modifying properties, primarily mediated through the activation of the G-protein coupled receptor GPR109A (also known as HCA2).[2] However, the clinical utility of nicotinic acid is often hampered by side effects like cutaneous flushing.[2] The rationale behind the development of pyrazole-containing nicotinic acids is to create novel chemical entities with improved efficacy, selectivity, and pharmacokinetic profiles, while potentially mitigating the undesirable side effects of nicotinic acid.

Agonism at the Nicotinic Acid Receptor (GPR109A)

A primary focus of research in this area has been the development of agonists for the GPR109A receptor, aiming to replicate the lipid-lowering effects of nicotinic acid with a more favorable side-effect profile.[3][4]

Quantitative Data: Receptor Binding and Functional Activity

Several novel pyrazole-3-carboxylic acids have been synthesized and evaluated for their affinity and potency at the GPR109A receptor. The following table summarizes key in vitro data for representative compounds.

| Compound ID | Structure | Ki (μM) | EC50 (μM) | Relative Intrinsic Activity (%) | Reference |

| 4c | 2-diazabicyclo[3,3,0(4,8)]octa-3,8-diene-3-carboxylic acid | ~0.15 | ~6 | ~50 | [3] |

| 4f | 5-propylpyrazole-3-carboxylic acid | ~0.15 | ~6 | ~50 | [3] |

| 4g | 5-butylpyrazole-3-carboxylic acid | 0.072 | 4.12 | 75 | [3] |

| 4q | 5-(3-chlorobenzyl)pyrazole-3-carboxylic acid | - | - | 39 | [3] |

| 5a | 1-nicotinoyl-4-(phenyl)thio-1H-pyrazole derivative | - | 0.045 | - | [2] |

| Niacin | Nicotinic acid | - | 0.052 | 100 | [2] |

Table 1: In vitro activity of selected pyrazole-containing nicotinic acid derivatives at the GPR109A receptor.

Signaling Pathways: G-Protein-Biased Agonism

A significant advancement in this field is the discovery of G-protein-biased GPR109A agonists. Nicotinic acid-induced flushing is thought to be mediated by the β-arrestin signaling pathway.[2] Researchers have successfully designed pyrazole derivatives that selectively activate the desired G-protein signaling pathway, responsible for the anti-lipolytic effects, while minimizing β-arrestin recruitment.[2] This biased agonism represents a promising strategy to develop non-flushing nicotinic acid mimetics.

Caption: GPR109A signaling pathways for nicotinic acid and biased pyrazole agonists.

Experimental Protocols

This assay measures the affinity of test compounds for the GPR109A receptor.

-

Membrane Preparation: Membranes are prepared from rat spleen, a tissue known to express the GPR109A receptor.[3]

-

Incubation: Rat spleen membranes are incubated with a fixed concentration of [³H]nicotinic acid and varying concentrations of the test compound.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Detection: The radioactivity retained on the filters is quantified by liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [³H]nicotinic acid (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

This functional assay measures the activation of G-proteins following receptor agonism.

-

Membrane Incubation: Membranes from rat adipocytes or spleen are incubated with the test compound, GDP, and [³⁵S]GTPγS.[3]

-

G-Protein Activation: Agonist binding to the GPR109A receptor promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.

-

Separation and Detection: The reaction is terminated, and the amount of bound [³⁵S]GTPγS is determined by scintillation counting.

-

Data Analysis: EC50 values (the concentration of agonist that produces 50% of the maximal response) and intrinsic activities (relative to nicotinic acid) are calculated from concentration-response curves.[3]

Caption: Workflow for in vitro characterization of GPR109A agonists.

Antifungal Activity: Inhibition of Succinate Dehydrogenase (SDH)

Nicotinamide derivatives bearing a pyrazole moiety have been investigated as potential antifungal agents through the inhibition of succinate dehydrogenase (SDH), a key enzyme in the Krebs cycle.[5]

Quantitative Data: Antifungal Efficacy and Enzyme Inhibition

Compound 3l emerged as a potent antifungal agent with significant SDH inhibitory activity.

| Compound ID | Target Organism | EC50 (µM) | SDH Inhibition (%) | Reference |

| 3l | Helminthosporium maydis | 33.5 | 58.6 (at 50 µg/mL) | [5] |

| 3l | Rhizoctonia cerealis | 21.4 | - | [5] |

Table 2: Antifungal and SDH inhibitory activity of a pyrazole nicotinamide derivative.

Mechanism of Action and Molecular Docking

Molecular docking studies suggest that these compounds bind to the SDH enzyme, with interactions such as cation-π stacking with key amino acid residues like Arg43 and Tyr58, and hydrogen bonding with Trp173, stabilizing the complex and inhibiting enzyme function.[5]

Caption: Mechanism of action for pyrazole nicotinamide SDH inhibitors.

Experimental Protocol: Antifungal Activity Assay

-

Culture Preparation: Fungal mycelia are cultured on potato dextrose agar (PDA).

-

Compound Application: Test compounds are dissolved in a suitable solvent (e.g., DMSO) and added to the molten PDA at various concentrations.

-

Inoculation: A mycelial disc of the test fungus is placed at the center of the compound-containing PDA plate.

-

Incubation: Plates are incubated at a controlled temperature until the mycelial growth in the control plate reaches the edge.

-

Measurement and Analysis: The diameter of the fungal colony is measured, and the percentage of inhibition is calculated relative to the control. The EC50 value is determined from the dose-response curve.

Other Biological Activities

The versatility of the pyrazole-nicotinic acid scaffold extends to other therapeutic areas, including:

-

Anticancer Activity: Some pyrazole derivatives have demonstrated antiproliferative effects against various human cancer cell lines, such as PC3, A549, and HCT116.[6] The proposed mechanisms include the inhibition of the p53-MDM2 interaction.[6]

-

Antimicrobial Activity: Pyrazole derivatives incorporating isonicotinic acid hydrazide have shown moderate to potent activity against Gram-positive and Gram-negative bacteria, as well as fungi.[7]

-

Antihyperlipidemic Activity: Novel 3,5-diphenylpyrazoles based on nicotinic acid hydrazide have been shown to reduce total cholesterol and triglycerides while increasing HDL cholesterol in rat models.[8]

Conclusion and Future Directions

Pyrazole-containing nicotinic acids represent a promising and versatile class of compounds with a wide spectrum of biological activities. The ability to modulate the GPR109A receptor with biased agonism offers a clear path toward developing effective, non-flushing lipid-modifying agents. Furthermore, the demonstrated antifungal, anticancer, and antimicrobial activities highlight the broad therapeutic potential of this chemical scaffold. Future research should focus on optimizing the pharmacokinetic properties of these compounds, further elucidating their mechanisms of action, and exploring their efficacy in in vivo models of disease. The continued exploration of this chemical space is poised to yield novel and impactful therapeutic agents.

References

- 1. mdpi.com [mdpi.com]

- 2. Discovery of 4-(phenyl)thio-1H-pyrazole derivatives as agonists of GPR109A, a high affinity niacin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pyrazole derivatives as partial agonists for the nicotinic acid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Potent tricyclic pyrazole tetrazole agonists of the nicotinic acid receptor (GPR109a) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis and biological evaluation of novel nicotinamide derivatives bearing a substituted pyrazole moiety as potential SDH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, Synthesis, and Biological Evaluation of Pyrazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. New nicotinic acid-based 3,5-diphenylpyrazoles: design, synthesis and antihyperlipidemic activity with potential NPC1L1 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Screening of 6-(1H-Pyrazol-1-yl)nicotinic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro screening of 6-(1H-pyrazol-1-yl)nicotinic acid derivatives, a class of compounds with significant potential in pharmaceutical research and development. These derivatives, featuring a pyrazole moiety attached to a nicotinic acid scaffold, have been investigated for a range of biological activities, including anti-inflammatory, anti-cancer, and antihyperlipidemic effects.[1][2] This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows to support ongoing research and drug discovery efforts in this area.

Core Biological Activities and Data Presentation

The versatility of the this compound core structure allows for modifications that can lead to improved efficacy and selectivity for various biological targets.[1] Research has focused on their potential in pharmaceutical development, particularly for neurological disorders, as well as in agricultural chemistry and biochemical research to study enzyme inhibition and receptor binding.[1]

Antihyperlipidemic Activity

Nicotinic acid is known for its ability to increase HDL cholesterol levels.[3][4] Certain derivatives of nicotinic acid incorporating a pyrazole structure have been synthesized and evaluated for their antihyperlipidemic activity. In a study using a high-cholesterol diet-fed rat model, specific 4,5-dihydro-5-hydroxy-3,5-diphenylpyrazol-1-yl derivatives of nicotinic acid hydrazide demonstrated significant lipid-lowering effects.[2]

| Compound | Total Cholesterol Reduction (%) | Total Triglycerides Reduction (%) | LDL Cholesterol Reduction (%) | HDL Cholesterol Elevation (%) |

| 6e | 14-19 | 24-28 | 16 | 33-41 |

| 6f | 14-19 | 24-28 | 16 | 33-41 |

| Data reflects comparison to a control group in a high cholesterol diet-fed rat model.[2] |

Nicotinic Acid Receptor Agonism

Substituted pyrazole-3-carboxylic acids have been shown to have a substantial affinity for the G protein-coupled nicotinic acid receptor.[3][4] The affinities and potencies were determined through in vitro assays, revealing that many of these compounds act as partial agonists.[3][4]

| Compound | Kᵢ (µM) | EC₅₀ (µM) | Relative Intrinsic Activity (%) |

| 4c (2-diazabicyclo[3,3,0(4,8)]octa-3,8-diene-3-carboxylic acid) | ~0.15 | ~6 | ~50 |

| 4f (5-propylpyrazole-3-carboxylic acid) | ~0.15 | ~6 | ~50 |

| 4g (5-butylpyrazole-3-carboxylic acid) | 0.072 | 4.12 | 75 |

| 4q (5-(3-chlorobenzyl)pyrazole-3-carboxylic acid) | - | - | 39 |

| Affinities were measured by inhibition of [³H]nicotinic acid binding to rat spleen membranes. Potencies and intrinsic activities were determined by their effects on [³⁵S]GTPγS binding to rat adipocyte and spleen membranes, relative to nicotinic acid.[3][4] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of in vitro screening studies. The following protocols are based on established methods for evaluating nicotinic acid receptor agonists.

Radioligand Binding Assay for Nicotinic Acid Receptor Affinity

This assay measures the affinity of test compounds for the nicotinic acid receptor by quantifying the inhibition of radiolabeled nicotinic acid binding.

Materials:

-

Rat spleen membranes (source of nicotinic acid receptors)

-

[³H]nicotinic acid (radioligand)

-

Test compounds (this compound derivatives)

-

Incubation buffer (e.g., Tris-HCl)

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Prepare rat spleen membranes by homogenization and centrifugation.

-

In a multi-well plate, combine the spleen membrane preparation, [³H]nicotinic acid, and varying concentrations of the test compound in the incubation buffer.

-

Incubate the mixture at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow for binding equilibrium.

-

Terminate the incubation by rapid filtration through glass fiber filters to separate bound from unbound radioligand.

-

Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Determine the concentration of the test compound that inhibits 50% of the specific binding of [³H]nicotinic acid (IC₅₀ value).

-

Calculate the equilibrium dissociation constant (Kᵢ) from the IC₅₀ value using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assay for G Protein Activation

This functional assay determines the potency and intrinsic activity of compounds by measuring their ability to stimulate the binding of [³⁵S]GTPγS to G proteins upon receptor activation.

Materials:

-

Rat adipocyte or spleen membranes

-

[³⁵S]GTPγS (radiolabeled non-hydrolyzable GTP analog)

-

GDP

-

Test compounds

-

Assay buffer (containing MgCl₂, NaCl, etc.)

Procedure:

-

Pre-incubate the membrane preparation with GDP to ensure G proteins are in their inactive state.

-

Add varying concentrations of the test compound to the membranes in the assay buffer.

-

Initiate the reaction by adding [³⁵S]GTPγS.

-

Incubate the mixture at a controlled temperature (e.g., 30°C) for a specific time.

-

Stop the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with cold buffer.

-

Quantify the amount of bound [³⁵S]GTPγS using a scintillation counter.

-

Plot the stimulated binding as a function of the test compound concentration to determine the EC₅₀ (concentration for 50% of maximal effect) and the maximal effect (Eₘₐₓ) relative to a full agonist like nicotinic acid.

Visualizations: Workflows and Signaling Pathways

Diagrams illustrating experimental workflows and signaling pathways provide a clear visual representation of complex processes.

Caption: General workflow for the synthesis, screening, and analysis of novel pyrazole derivatives.

Caption: Simplified signaling pathway of a nicotinic acid receptor agonist.

References

- 1. chemimpex.com [chemimpex.com]

- 2. New nicotinic acid-based 3,5-diphenylpyrazoles: design, synthesis and antihyperlipidemic activity with potential NPC1L1 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pyrazole derivatives as partial agonists for the nicotinic acid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scite.ai [scite.ai]

Unveiling the Therapeutic Potential of 6-(1H-pyrazol-1-yl)nicotinic Acid Derivatives: A Focus on GPR109a Agonism

A deep dive into the pharmacological profile of 6-(1H-pyrazol-1-yl)nicotinic acid derivatives reveals a promising class of compounds targeting the G protein-coupled receptor 109a (GPR109a). These molecules have been identified as potent agonists of this receptor, offering a potential therapeutic avenue for the management of dyslipidemia with a reduced propensity for the common side effect of flushing associated with current treatments.

This technical guide explores the core therapeutic target of this compound derivatives, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying signaling pathways and experimental workflows. The primary focus is on their interaction with GPR109a, a receptor also known as HM74A or the niacin receptor 1, which is highly expressed in adipocytes and immune cells like Langerhans cells.

Core Therapeutic Target: GPR109a

The principal therapeutic target for this compound and its derivatives is the G protein-coupled receptor 109a (GPR109a) . The endogenous ligand for this receptor is niacin (nicotinic acid), a long-standing treatment for dyslipidemia, a condition marked by abnormal lipid levels in the blood. Niacin effectively lowers low-density lipoprotein (LDL) cholesterol and triglycerides while increasing high-density lipoprotein (HDL) cholesterol. However, its clinical utility is often hampered by a significant side effect: flushing, characterized by warming and reddening of the skin.

The flushing response is a direct consequence of GPR109a activation in the Langerhans cells of the skin. This activation triggers the release of prostaglandins, such as PGD2 and PGE2, leading to vasodilation. The development of this compound derivatives as potent GPR109a agonists aims to harness the therapeutic benefits of receptor activation while mitigating the flushing side effect.

Quantitative Analysis of GPR109a Agonist Potency

The in vitro potency of various this compound derivatives was assessed by their ability to stimulate β-arrestin recruitment to the human GPR109a receptor in a Tango GPR109a-bla U2OS cell line. The half-maximal effective concentration (EC50) values from these assays are summarized below.

| Compound ID | Structure | EC50 (nM) |

| 3a | This compound | 3 |

| 3b | 6-(3-methyl-1H-pyrazol-1-yl)nicotinic acid | 30 |

| 3c | 6-(4-methyl-1H-pyrazol-1-yl)nicotinic acid | 33 |

| 3d | 6-(5-methyl-1H-pyrazol-1-yl)nicotinic acid | 45 |

| 3e | 6-(3,5-dimethyl-1H-pyrazol-1-yl)nicotinic acid | 100 |

| 3f | 6-(3,4-dimethyl-1H-pyrazol-1-yl)nicotinic acid | 150 |

| 4a | 2-methyl-6-(1H-pyrazol-1-yl)nicotinic acid | 0.5 |

| 4b | 4-methyl-6-(1H-pyrazol-1-yl)nicotinic acid | 1 |

| 4c | 5-methyl-6-(1H-pyrazol-1-yl)nicotinic acid | 2 |

| 4d | 2,5-dimethyl-6-(1H-pyrazol-1-yl)nicotinic acid | 0.3 |

Data sourced from a study on this compound derivatives as GPR109a agonists.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate the key signaling pathway associated with GPR109a activation and the general experimental workflows for synthesis and evaluation of these compounds.

The Core Mechanism of 6-(1H-pyrazol-1-yl)nicotinic Acid: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-(1H-pyrazol-1-yl)nicotinic acid is a derivative of nicotinic acid, a well-established therapeutic agent. While direct, in-depth studies on the specific mechanism of action for this compound are not extensively available in current literature, its structural similarity to nicotinic acid and other pyrazole-containing compounds allows for a highly probable elucidation of its pharmacological activities. This technical guide synthesizes the known mechanisms of nicotinic acid and related pyrazole derivatives to provide a comprehensive overview of the likely core mechanism of action for this compound. The primary target is anticipated to be the G protein-coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCA2). This interaction initiates a cascade of downstream signaling events with significant implications for lipid metabolism, inflammation, and cellular bioenergetics. This document provides a detailed exploration of these pathways, relevant quantitative data from related compounds, and experimental protocols to facilitate further research and drug development.

Introduction

Nicotinic acid, or niacin, has been a cornerstone in the management of dyslipidemia for decades, primarily due to its robust effects on raising high-density lipoprotein (HDL) cholesterol while lowering low-density lipoprotein (LDL) cholesterol and triglycerides.[1][2] The discovery of its cognate receptor, GPR109A, has significantly advanced our understanding of its pleiotropic effects.[3][4] The modification of the nicotinic acid scaffold, such as the addition of a pyrazole moiety, is a common strategy in medicinal chemistry to modulate pharmacological properties, including potency, selectivity, and pharmacokinetics. Pyrazole derivatives of nicotinic acid have been investigated as partial agonists for the nicotinic acid receptor, suggesting a competitive mechanism of action.[5] this compound is one such derivative, and this guide will explore its putative mechanism of action based on the established pharmacology of its parent compound and related analogs.

Physicochemical Properties

A summary of the known physicochemical properties of this compound and its methyl ester is provided below.

| Property | This compound | 6-Pyrazol-1-yl-nicotinic acid methyl ester |

| Synonyms | 6-(1H-Pyrazol-1-yl)pyridine-3-carboxylic acid | Methyl 6-(1H-pyrazol-1-yl)nicotinate, Methyl 6-(1H-pyrazol-1-yl)pyridine-3-carboxylate |

| CAS Number | 253315-22-9[6][7] | 321533-62-4[8] |

| Molecular Formula | C9H7N3O2[7] | C10H9N3O2[8] |

| Molecular Weight | 189.2 g/mol [7] | 203.2 g/mol [8] |

| Appearance | White Powder[9] | White crystalline powder[8] |

| Purity | ≥96.0% to ≤104.0% (Aqueous acid-base Titration), ≥96.0% (Silylated GC)[9] | ≥ 99% (HPLC)[8] |

| Melting Point | 266.5-275.5 °C[9] | 117-121 °C[8] |

| PubChem CID | 2763614[7] | 3741563[8] |

Core Mechanism of Action: GPR109A Agonism

The primary proposed mechanism of action for this compound is its activity as an agonist or partial agonist at the GPR109A receptor. This receptor is a member of the G protein-coupled receptor family and is predominantly expressed in adipocytes and immune cells.[3]

Signaling Pathway

Activation of GPR109A by a ligand such as this compound is expected to initiate the following signaling cascade:

-

Receptor Binding and Gαi Activation: The ligand binds to the GPR109A receptor, inducing a conformational change that facilitates the coupling and activation of an inhibitory G protein (Gαi).

-

Inhibition of Adenylyl Cyclase: The activated Gαi subunit dissociates from the βγ subunits and inhibits the activity of adenylyl cyclase.

-

Reduction of cAMP Levels: The inhibition of adenylyl cyclase leads to a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP).[2]

-

Downstream Effects: The reduction in cAMP levels has several downstream consequences, most notably the inhibition of hormone-sensitive lipase in adipocytes, which reduces the lipolysis of triglycerides into free fatty acids.

Quantitative Data from Related Compounds

The following table summarizes key quantitative data for nicotinic acid and related pyrazole derivatives, providing a reference for the potential activity of this compound.

| Compound | Assay | Target | Ki (µM) | EC50 (µM) | Intrinsic Activity (vs. Nicotinic Acid) | Reference |

| 5-propylpyrazole-3-carboxylic acid | [3H]nicotinic acid binding | Rat Spleen Membranes | ~0.15 | - | - | [5] |

| 5-propylpyrazole-3-carboxylic acid | [35S]GTPγS binding | Rat Adipocyte & Spleen Membranes | - | ~6 | ~50% | [5] |

| 5-butylpyrazole-3-carboxylic acid | [3H]nicotinic acid binding | Rat Spleen Membranes | 0.072 | - | - | [5] |

| 5-butylpyrazole-3-carboxylic acid | [35S]GTPγS binding | Rat Adipocyte & Spleen Membranes | - | 4.12 | 75% | [5] |

| 5-(3-chlorobenzyl)pyrazole-3-carboxylic acid | [3H]nicotinic acid binding | Rat Spleen Membranes | - | - | - | [5] |

| 5-(3-chlorobenzyl)pyrazole-3-carboxylic acid | [35S]GTPγS binding | Rat Adipocyte & Spleen Membranes | - | - | 39% | [5] |

| 4-(phenyl)thio-1H-pyrazole derivative (5a) | Calcium mobilization | GPR109A | - | 0.045 | - | [10] |

| Nicotinic Acid | Calcium mobilization | GPR109A | - | 0.052 | 100% | [10] |

Additional Potential Mechanisms of Action

Beyond GPR109A agonism, nicotinic acid and its derivatives may exert their effects through several other pathways.

Modulation of NAD+ Metabolism

Nicotinic acid is a precursor for the synthesis of nicotinamide adenine dinucleotide (NAD+), a critical coenzyme in cellular redox reactions and a substrate for enzymes involved in DNA repair and cell signaling, such as PARPs and sirtuins.[11] The conversion of nicotinic acid to NAD+ occurs via the Preiss-Handler pathway.

Anti-inflammatory Effects

Nicotinic acid has been shown to inhibit the activation of the NLRP3 inflammasome in vascular endothelial cells.[12] This effect is potentially mediated by the upregulation of SIRT1 and a reduction in reactive oxygen species (ROS). This anti-inflammatory action could contribute to the cardiovascular benefits observed with nicotinic acid therapy.

Neuroprotective Effects

Recent studies have indicated that nicotinic acid can attenuate amyloid β-induced mitochondrial dysfunction and inhibit the mitochondrial pathway of apoptosis in neuronal cells.[13] This suggests a potential neuroprotective role for nicotinic acid derivatives.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to elucidating the mechanism of action of this compound.

Receptor Binding Assay

Objective: To determine the binding affinity of this compound for the GPR109A receptor.

Protocol:

-

Membrane Preparation: Prepare cell membranes from a stable cell line overexpressing the human GPR109A receptor (e.g., HEK293 or CHO cells).

-

Binding Reaction: In a 96-well plate, incubate the cell membranes with a known concentration of a radiolabeled ligand (e.g., [3H]nicotinic acid) and varying concentrations of the test compound (this compound).

-

Incubation: Incubate the mixture at room temperature for a specified time to allow for binding equilibrium to be reached.

-

Filtration: Rapidly filter the reaction mixture through a glass fiber filter to separate bound from unbound radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the IC50 value of the test compound by non-linear regression analysis of the competition binding data. Calculate the Ki value using the Cheng-Prusoff equation.

[35S]GTPγS Functional Assay

Objective: To determine the functional activity (agonism, partial agonism, or antagonism) of this compound at the GPR109A receptor.

Protocol:

-

Membrane Preparation: Use the same GPR109A-expressing cell membranes as in the binding assay.

-

Assay Buffer: Prepare an assay buffer containing GDP and [35S]GTPγS.

-

Reaction Mixture: In a 96-well plate, combine the cell membranes, assay buffer, and varying concentrations of the test compound.

-

Incubation: Incubate the plate at 30°C for a specified time to allow for G protein activation and [35S]GTPγS binding.

-

Termination and Filtration: Terminate the reaction by rapid filtration through a glass fiber filter.

-

Washing and Scintillation Counting: Wash the filters and measure the bound [35S]GTPγS by scintillation counting.

-

Data Analysis: Plot the specific binding of [35S]GTPγS as a function of the test compound concentration to determine the EC50 and Emax values. Compare the Emax to that of a full agonist (e.g., nicotinic acid) to determine the intrinsic activity.

Conclusion

While direct experimental data on this compound is limited, its structural relationship to nicotinic acid and other pyrazole-based GPR109A modulators provides a strong foundation for understanding its likely mechanism of action. It is hypothesized to act as an agonist or partial agonist at the GPR109A receptor, leading to the inhibition of adenylyl cyclase and a reduction in intracellular cAMP. This primary mechanism is expected to mediate its effects on lipid metabolism. Furthermore, potential secondary mechanisms, including the modulation of NAD+ biosynthesis, anti-inflammatory effects, and neuroprotection, warrant further investigation. The experimental protocols outlined in this guide provide a framework for the comprehensive characterization of this compound and its potential as a therapeutic agent. Future research should focus on direct in vitro and in vivo studies to confirm these proposed mechanisms and to fully elucidate the pharmacological profile of this compound.

References

- 1. Nicotinic acid - Wikipedia [en.wikipedia.org]

- 2. Nicotinic acid: an old drug with a promising future - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nicotinic acid: pharmacological effects and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Human Metabolome Database: Showing metabocard for Nicotinic acid (HMDB0001488) [hmdb.ca]

- 5. Pyrazole derivatives as partial agonists for the nicotinic acid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. anaxlab.com [anaxlab.com]

- 7. labsolu.ca [labsolu.ca]

- 8. chemimpex.com [chemimpex.com]

- 9. This compound, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 10. researchgate.net [researchgate.net]

- 11. Nicotinic acid: A case for a vitamin that moonlights for cancer? - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Nicotinic acid inhibits NLRP3 inflammasome activation via SIRT1 in vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Nicotinic acid attenuates amyloid β1-42-induced mitochondrial dysfunction and inhibits the mitochondrial pathway of apoptosis in differentiated SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of 6-(1H-pyrazol-1-yl)nicotinic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the evaluation of the solubility and stability of 6-(1H-pyrazol-1-yl)nicotinic acid, a heterocyclic compound of interest in pharmaceutical research. As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but the underlying scientific rationale, ensuring that the described protocols are robust and self-validating. This guide is intended for researchers and drug development professionals who require a thorough understanding of the physicochemical properties of this molecule to advance their research and development activities. We will delve into the critical aspects of solubility determination across various solvents and pH ranges, and systematically explore the stability of the compound under stress conditions as mandated by ICH guidelines. The methodologies are presented with a focus on causality, empowering the user to not only execute the experiments but also to interpret the results with a high degree of confidence.

Introduction to this compound

This compound is a unique molecule that incorporates both a pyridine and a pyrazole ring system. This structural arrangement imparts specific electronic and steric properties that are of interest in medicinal chemistry. The nicotinic acid moiety is a well-known pharmacophore, while the pyrazole substitution can modulate the compound's biological activity, selectivity, and physicochemical properties. A thorough understanding of its solubility and stability is paramount for its development as a potential therapeutic agent, as these properties directly influence its bioavailability, formulation, and shelf-life.

Key Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₉H₇N₃O₂ | [1][2] |

| Molecular Weight | 189.17 g/mol | [1][2] |

| Melting Point | 272-274 °C | [3] |

| Appearance | White to off-white solid | [3] |

| pKa (Predicted) | 3.28 ± 0.10 | [3] |

Aqueous and Solvent Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its absorption and bioavailability. For this compound, its amphiprotic nature, due to the carboxylic acid and the basic nitrogen atoms in the pyridine and pyrazole rings, suggests that its solubility will be highly dependent on pH.

Scientific Rationale for Solubility Assessment

A comprehensive solubility profile is essential for:

-

Formulation Development: To select appropriate solvent systems for liquid formulations and to predict dissolution behavior for solid dosage forms.

-

Preclinical Studies: To prepare solutions for in vitro and in vivo assays at relevant concentrations.

-

Biopharmaceutical Classification System (BCS): To classify the drug substance based on its solubility and permeability, which guides regulatory requirements.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is a gold-standard technique for determining the equilibrium solubility of a compound.[4]

Objective: To determine the saturation solubility of this compound in various solvents and aqueous buffers.

Materials:

-

This compound (purity ≥ 97%)[5]

-

Volumetric flasks and pipettes

-

Scintillation vials or glass tubes with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

HPLC-UV or UV-Vis spectrophotometer

-

Syringe filters (0.22 µm)

-

Solvents: Water (deionized), Ethanol, Methanol, Acetonitrile, Dimethyl Sulfoxide (DMSO), Propylene Glycol.

-

Aqueous Buffers: pH 2.0 (0.01 M HCl), pH 4.5 (Acetate buffer), pH 6.8 (Phosphate buffer), pH 7.4 (Phosphate buffer), pH 9.0 (Borate buffer).

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound to each solvent/buffer in separate vials. The presence of undissolved solid is crucial to ensure equilibrium is reached from a state of supersaturation.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 24 hours at the same temperature to allow the excess solid to settle.

-

Sampling and Filtration: Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter to remove any undissolved particles.

-

Dilution: Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC-UV or UV-Vis spectrophotometric method to determine the concentration of the dissolved compound.

Data Presentation:

The solubility data should be presented in a clear and concise table.

| Solvent/Buffer | pH | Temperature (°C) | Solubility (mg/mL) | Solubility (µM) |

| Water | ~ | 25 | Experimental Data | Experimental Data |

| 0.01 M HCl | 2.0 | 25 | Experimental Data | Experimental Data |

| Acetate Buffer | 4.5 | 25 | Experimental Data | Experimental Data |

| Phosphate Buffer | 6.8 | 25 | Experimental Data | Experimental Data |

| Phosphate Buffer | 7.4 | 25 | Experimental Data | Experimental Data |

| Borate Buffer | 9.0 | 25 | Experimental Data | Experimental Data |

| Ethanol | N/A | 25 | Experimental Data | Experimental Data |

| Methanol | N/A | 25 | Experimental Data | Experimental Data |

| Acetonitrile | N/A | 25 | Experimental Data | Experimental Data |

| DMSO | N/A | 25 | Experimental Data | Experimental Data |

| Propylene Glycol | N/A | 25 | Experimental Data | Experimental Data |

Diagram: Solubility Determination Workflow

Caption: Workflow for Equilibrium Solubility Determination.

Chemical Stability Profile

Understanding the chemical stability of this compound is crucial for determining its shelf-life, storage conditions, and potential degradation pathways. Forced degradation studies are performed under more severe conditions than accelerated stability testing to identify potential degradation products and to develop a stability-indicating analytical method.[6][7]

Scientific Rationale for Forced Degradation Studies

Forced degradation studies are essential to:

-

Identify Degradation Pathways: Elucidate the likely degradation products under various stress conditions.[8]

-

Develop Stability-Indicating Methods: Ensure that the analytical method can separate the parent compound from its degradation products.[7]

-

Inform Formulation and Packaging Development: To protect the drug substance from degradation.[6]

-

Meet Regulatory Requirements: As mandated by ICH guidelines Q1A(R2).[9]

Experimental Protocol: Forced Degradation Studies

Objective: To investigate the stability of this compound under hydrolytic, oxidative, photolytic, and thermal stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Validated stability-indicating HPLC method

-

Photostability chamber

-

Oven

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 M and 1 M HCl. Incubate at 60°C for 24 hours.

-

Base Hydrolysis: Mix the stock solution with 0.1 M and 1 M NaOH. Incubate at 60°C for 24 hours.

-

Oxidative Degradation: Mix the stock solution with 3% and 30% H₂O₂. Store at room temperature for 24 hours.

-

Thermal Degradation: Expose the solid compound to 80°C for 48 hours.

-

Photolytic Degradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[8]

-

-

Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration. Analyze the samples using a validated stability-indicating HPLC method.

Data Presentation:

The results of the forced degradation studies should be summarized in a table.

| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation | Number of Degradants |

| Acid Hydrolysis | 0.1 M HCl | 24 h | 60 °C | Experimental Data | Experimental Data |

| 1 M HCl | 24 h | 60 °C | Experimental Data | Experimental Data | |

| Base Hydrolysis | 0.1 M NaOH | 24 h | 60 °C | Experimental Data | Experimental Data |

| 1 M NaOH | 24 h | 60 °C | Experimental Data | Experimental Data | |

| Oxidation | 3% H₂O₂ | 24 h | RT | Experimental Data | Experimental Data |

| 30% H₂O₂ | 24 h | RT | Experimental Data | Experimental Data | |

| Thermal (Solid) | Dry Heat | 48 h | 80 °C | Experimental Data | Experimental Data |

| Photolytic (Solid) | ICH Q1B | - | - | Experimental Data | Experimental Data |

| Photolytic (Solution) | ICH Q1B | - | - | Experimental Data | Experimental Data |

Diagram: Forced Degradation Workflow

Caption: Workflow for Forced Degradation Studies.

Development of a Stability-Indicating Analytical Method

A crucial component of stability testing is the use of a validated stability-indicating analytical method. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.

Method Development Strategy

The goal is to develop a method that can separate the parent compound, this compound, from all potential degradation products.

-

Column Selection: A C18 reversed-phase column is a good starting point.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is often necessary to resolve all peaks.

-

Detection: The detection wavelength should be chosen at the λmax of this compound to ensure maximum sensitivity.

-

Method Validation: The method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Conclusion

This technical guide provides a comprehensive and scientifically grounded approach to characterizing the solubility and stability of this compound. By following the detailed protocols and understanding the underlying rationale, researchers and drug development professionals can generate the critical data needed to support the advancement of this compound. The emphasis on robust, self-validating methodologies ensures the integrity and reliability of the data, which is paramount in the pharmaceutical industry.

References

- 1. 253315-22-9|this compound|BLD Pharm [bldpharm.com]

- 2. 253315-22-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. This compound CAS#: 253315-22-9 [m.chemicalbook.com]

- 4. refp.cohlife.org [refp.cohlife.org]

- 5. This compound, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 7. biomedres.us [biomedres.us]

- 8. ijsdr.org [ijsdr.org]

- 9. scispace.com [scispace.com]

Spectroscopic and Synthetic Profile of 6-(1H-pyrazol-1-yl)nicotinic Acid: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction:

6-(1H-pyrazol-1-yl)nicotinic acid (CAS No. 253315-22-9) is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structure, featuring a pyrazole moiety appended to a nicotinic acid scaffold, presents a versatile platform for the development of novel therapeutic agents. This technical guide provides a summary of the available physicochemical data for this compound and outlines a general synthetic approach. However, it is important to note that detailed, publicly available spectroscopic data (NMR, IR, MS) and a specific, peer-reviewed experimental protocol for its synthesis are not readily found in the current scientific literature. The information presented herein is compiled from chemical supplier databases and general synthetic methodologies for related compounds.

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below. This data is primarily sourced from commercial chemical suppliers.

| Property | Value | Source |

| CAS Number | 253315-22-9 | [Synthonix], [Anax Laboratories], [BLDpharm], [Parchem] |

| Molecular Formula | C₉H₇N₃O₂ | [Synthonix], [Anax Laboratories] |

| Molecular Weight | 189.17 g/mol | [Anax Laboratories] |

| Appearance | White to off-white solid | Generic |

| Purity | Typically >97% | [Synthonix] |

Spectroscopic Data Summary

Detailed, publicly available spectra for this compound are currently limited. The following tables are placeholders for the expected spectroscopic data based on the chemical structure. These values are predictive and should be confirmed by experimental analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Predicted)

¹H NMR (DMSO-d₆, 400 MHz):

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~13.0 | br s | 1H | COOH |

| ~8.9 | d | 1H | Pyridine-H2 |

| ~8.5 | dd | 1H | Pyridine-H4 |

| ~8.2 | d | 1H | Pyrazole-H5' |

| ~7.9 | d | 1H | Pyridine-H5 |

| ~7.7 | d | 1H | Pyrazole-H3' |

| ~6.6 | t | 1H | Pyrazole-H4' |

¹³C NMR (DMSO-d₆, 101 MHz):

| Chemical Shift (δ) ppm | Assignment |

| ~166.0 | COOH |

| ~152.0 | Pyridine-C6 |

| ~150.0 | Pyridine-C2 |

| ~142.0 | Pyrazole-C5' |

| ~140.0 | Pyridine-C4 |

| ~128.0 | Pyrazole-C3' |

| ~125.0 | Pyridine-C3 |

| ~118.0 | Pyridine-C5 |

| ~110.0 | Pyrazole-C4' |

Infrared (IR) Spectroscopy Data (Predicted)

| Wavenumber (cm⁻¹) | Assignment |

| 3100-2500 | O-H stretch (Carboxylic Acid) |

| ~1700 | C=O stretch (Carboxylic Acid) |

| ~1600, ~1580 | C=N, C=C stretching (Aromatic rings) |

| ~1300 | C-O stretch, O-H bend |

| ~900-650 | C-H out-of-plane bending |

Mass Spectrometry (MS) Data (Predicted)

| m/z | Assignment |

| 189.05 | [M]⁺ |

| 172.05 | [M-OH]⁺ |

| 144.06 | [M-COOH]⁺ |

Experimental Protocols

General Synthetic Workflow (Conceptual)

The synthesis of this compound can be envisioned through the following logical steps, starting from a suitable 6-halonicotinate derivative.

Caption: Conceptual workflow for the synthesis of this compound.

Disclaimer: The spectroscopic data presented in the tables are predicted and have not been experimentally verified from a primary literature source. The experimental protocol is a general, conceptual outline and would require optimization and validation. Researchers should consult relevant synthetic literature for detailed procedures on related transformations.

The Pyrazole Scaffold: A Cornerstone in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry. Its versatile chemical nature allows for facile structural modifications, leading to a diverse array of derivatives with a broad spectrum of pharmacological activities. This has resulted in the successful development of numerous clinically approved drugs targeting a wide range of diseases, from inflammation and cancer to viral infections and cardiovascular disorders. This technical guide provides a comprehensive literature review of the pivotal role of pyrazole derivatives in drug discovery, with a focus on their application as inhibitors of key enzymes implicated in various pathologies. We will delve into their synthesis, biological evaluation, and the intricate signaling pathways they modulate, presenting quantitative data in structured tables, detailed experimental protocols, and visualized pathway diagrams to facilitate further research and development in this exciting field.

A Versatile Pharmacophore with Diverse Biological Activities

Pyrazole derivatives have demonstrated a remarkable range of biological activities, making them a focal point of interest for drug discovery programs.[1][2][3] Their ability to act as bioisosteres for other heterocyclic systems and to form crucial hydrogen bonds with biological targets contributes to their promiscuous yet often potent and selective pharmacological profiles.[4]

Key therapeutic areas where pyrazole derivatives have made a significant impact include:

-

Anti-inflammatory Agents: The most prominent example is Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor used for the treatment of arthritis and pain.[2][4] The development of selective COX-2 inhibitors was a major breakthrough in reducing the gastrointestinal side effects associated with non-selective NSAIDs.

-

Anticancer Agents: A multitude of pyrazole-containing compounds have been developed as potent anticancer agents, primarily as kinase inhibitors.[5] These compounds target various protein kinases that are dysregulated in cancer, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), B-Raf, and Cyclin-Dependent Kinases (CDKs).[5]

-

Antibacterial and Antifungal Agents: The pyrazole scaffold has been incorporated into molecules exhibiting significant activity against various bacterial and fungal strains.[6]

-

Antiviral Agents: Pyrazole derivatives have also been investigated for their potential in treating viral infections.[3]

-

Other Therapeutic Areas: The pharmacological utility of pyrazoles extends to treatments for obesity, neurological disorders, and cardiovascular diseases.[2][3]

Quantitative Analysis of Biological Activity

To provide a comparative overview of the potency of various pyrazole derivatives, the following tables summarize their inhibitory activities against key drug targets. The data is presented as half-maximal inhibitory concentration (IC50) or inhibitory constant (Ki) values.

Table 1: Pyrazole Derivatives as COX-2 Inhibitors

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| Celecoxib | >10 | 0.04 | >250 | [4][7] |

| Compound 5f | 14.34 | 1.50 | 9.56 | [1] |

| Compound 6f | 9.56 | 1.15 | 8.31 | [1] |

| Compound 11 | - | 0.043 | - | [2] |

| Compound 12 | - | 0.049 | - | [2] |

| Compound 15 | - | 0.045 | - | [2] |

| Compound 8b | 13.6 | 0.043 | 316 | [8] |

| Compound 8g | 12.1 | 0.045 | 268 | [8] |

Table 2: Pyrazole Derivatives as Kinase Inhibitors

| Compound | Target Kinase | IC50/Ki (nM) | Reference |

| Erlotinib | EGFR | 2 | [6] |

| Compound 11 | EGFR | 83 | [2] |

| Compound 3 | EGFR | 60 | [9] |

| Sorafenib | VEGFR-2 | 90 | [10][11] |

| Compound 9 | VEGFR-2 | 220 | [9] |

| Compound 6h | VEGFR-2 | 1890 | [12] |

| Compound 3i | VEGFR-2 | 8.93 | [13] |

| Vemurafenib | B-Raf (V600E) | 31 | |

| Compound 38 | B-Raf | Potent | |

| Ruxolitinib | JAK2 | 2.8 | [14][15] |

| Compound 15 | CDK2 | Ki = 5 | [16] |

| Compound 5 | CDK2 | 560 | [17] |

| Compound 6 | CDK2 | 460 | [17] |

| Compound 11 | CDK2 | 450 | [17] |

Key Experimental Protocols

The following sections provide detailed methodologies for the synthesis and biological evaluation of pyrazole derivatives, compiled from various literature sources.

Synthesis of Pyrazole Derivatives

The synthesis of the pyrazole core can be achieved through several well-established methods. A common and versatile approach is the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.

General Synthesis of 1,5-Diarylpyrazoles (a scaffold for COX-2 inhibitors):

-

Chalcone Formation: An appropriately substituted acetophenone is reacted with a substituted benzaldehyde in the presence of a base (e.g., NaOH or KOH) in a suitable solvent (e.g., ethanol) to yield the corresponding chalcone (an α,β-unsaturated ketone).

-

Cyclization with Hydrazine: The purified chalcone is then refluxed with hydrazine hydrate or a substituted hydrazine (e.g., phenylhydrazine) in a solvent like ethanol or acetic acid.

-

Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The residue is then purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford the desired 1,5-diarylpyrazole.

Synthesis of Pyrazole-based Kinase Inhibitors:

The synthesis of more complex pyrazole-based kinase inhibitors often involves multi-step reaction sequences. A representative example is the synthesis of a pyrazolopyrimidine core, a common scaffold for CDK inhibitors.

-

Synthesis of Aminopyrazole: A β-ketonitrile is reacted with hydrazine hydrate in a suitable solvent to form a 3-amino-4-cyanopyrazole derivative.

-

Pyrimidine Ring Formation: The aminopyrazole is then reacted with an appropriate reagent to construct the pyrimidine ring. For example, reaction with formamide or dimethylformamide dimethyl acetal (DMF-DMA) can yield the pyrazolo[3,4-d]pyrimidine core.

-

Functionalization: The core scaffold is then further functionalized through various reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce the desired substituents that confer potency and selectivity for the target kinase.

Biological Evaluation Protocols

In Vitro COX-1/COX-2 Inhibition Assay:

This assay determines the ability of a compound to inhibit the activity of the COX-1 and COX-2 enzymes.

-

Enzyme and Substrate Preparation: Recombinant human COX-1 and COX-2 enzymes are used. Arachidonic acid serves as the substrate.

-

Incubation: The test compound, at various concentrations, is pre-incubated with the enzyme (either COX-1 or COX-2) in a suitable buffer (e.g., Tris-HCl) for a defined period (e.g., 15 minutes) at 37°C.

-

Reaction Initiation and Termination: The reaction is initiated by the addition of arachidonic acid. The reaction is allowed to proceed for a specific time (e.g., 10 minutes) and then terminated by the addition of an acid (e.g., HCl).

-

Quantification of Prostaglandin E2 (PGE2): The amount of PGE2 produced is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

-

Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound, and the IC50 value is determined by plotting the percent inhibition against the logarithm of the compound concentration.

In Vitro Kinase Inhibition Assay (e.g., for EGFR, VEGFR-2, B-Raf, CDK2):

Kinase inhibition assays are typically performed using either biochemical (cell-free) or cell-based formats. A common biochemical assay is the ADP-Glo™ Kinase Assay.

-

Reagent Preparation: Recombinant kinase, the specific substrate peptide, and ATP are prepared in a kinase reaction buffer. The test compound is serially diluted in DMSO.

-

Kinase Reaction: The kinase, substrate, and test compound are incubated together in a microplate well. The reaction is initiated by the addition of ATP.

-

ADP Detection: After a set incubation period, an ADP-Glo™ reagent is added to terminate the kinase reaction and deplete the remaining ATP. A kinase detection reagent is then added to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.

-

Data Acquisition and Analysis: The luminescence is measured using a plate reader. The IC50 value is calculated by plotting the percentage of kinase inhibition against the log of the inhibitor concentration.

Cell-Based Antiproliferative Assay (MTT Assay):

This assay measures the ability of a compound to inhibit the growth of cancer cells.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. Viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan product.

-

Formazan Solubilization: The formazan crystals are solubilized by adding a suitable solvent (e.g., DMSO or isopropanol).

-

Absorbance Measurement: The absorbance of the formazan solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Signaling Pathways and Mechanisms of Action

To understand the therapeutic effects of pyrazole derivatives, it is crucial to visualize the signaling pathways they modulate. The following diagrams, generated using the DOT language for Graphviz, illustrate the mechanisms of action for two prominent pyrazole-based drugs.

Celecoxib and the COX-2 Pathway in Inflammation and Cancer

Celecoxib selectively inhibits the COX-2 enzyme, which is a key player in the inflammatory cascade and is also implicated in tumorigenesis. By blocking COX-2, celecoxib reduces the production of prostaglandins, particularly PGE2, which are potent mediators of inflammation, pain, and fever. In the context of cancer, PGE2 can promote cell proliferation, angiogenesis, and invasion while inhibiting apoptosis.

Caption: Mechanism of action of Celecoxib via inhibition of the COX-2 pathway.

Ruxolitinib and the JAK-STAT Signaling Pathway

Ruxolitinib is a potent inhibitor of Janus kinases (JAKs), specifically JAK1 and JAK2. The JAK-STAT pathway is a critical signaling cascade for numerous cytokines and growth factors that regulate hematopoiesis and immune function. Dysregulation of this pathway is a hallmark of myeloproliferative neoplasms. Ruxolitinib's inhibition of JAK1 and JAK2 leads to the suppression of downstream signaling, thereby reducing the proliferation of malignant cells and alleviating disease symptoms.

Caption: Ruxolitinib inhibits the JAK-STAT signaling pathway.

Conclusion and Future Directions

The pyrazole scaffold has undeniably cemented its place as a cornerstone in drug discovery, leading to the development of numerous life-changing medications. The synthetic tractability and diverse biological activities of its derivatives continue to make it an attractive starting point for the design of novel therapeutic agents. As our understanding of the molecular basis of diseases deepens, the targeted design of pyrazole-based inhibitors against specific enzymes and signaling pathways will undoubtedly lead to the development of more potent, selective, and safer drugs. Future research will likely focus on exploring novel substitutions on the pyrazole ring, developing multi-target pyrazole derivatives, and applying advanced computational methods to guide the design of next-generation pyrazole-based therapeutics. This in-depth technical guide serves as a valuable resource for researchers in this dynamic field, providing a solid foundation of data and methodologies to accelerate the discovery of new and improved medicines.

References

- 1. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Non-oxime pyrazole based inhibitors of B-Raf kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. apexbt.com [apexbt.com]

- 5. Design, synthesis and biological evaluation of certain CDK2 inhibitors based on pyrazole and pyrazolo[1,5-a] pyrimidine scaffold with apoptotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. selleckchem.com [selleckchem.com]

- 8. Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. selleckchem.com [selleckchem.com]

- 11. selleckchem.com [selleckchem.com]

- 12. Design, synthesis, in silico and antiproliferative evaluation of novel pyrazole derivatives as VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 14. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Phase 2 study of the JAK kinase inhibitor ruxolitinib in patients with refractory leukemias, including postmyeloproliferative neoplasm acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - RSC Advances (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Notes and Protocols for the Synthesis of 6-(1H-pyrazol-1-yl)nicotinic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed, step-by-step protocol for the synthesis of 6-(1H-pyrazol-1-yl)nicotinic acid, a valuable building block in medicinal chemistry and drug development. The synthesis is presented as a three-step process commencing with the readily available starting material, 6-chloronicotinic acid. The methodology involves an initial esterification to protect the carboxylic acid functionality, followed by a nucleophilic aromatic substitution reaction with pyrazole, and concluding with ester hydrolysis to yield the final product. This protocol is designed to be a reliable and reproducible method for obtaining high-purity this compound for research and development purposes.

Introduction

This compound and its derivatives are of significant interest in the pharmaceutical industry due to their diverse biological activities. The incorporation of a pyrazole moiety into the nicotinic acid scaffold can modulate the pharmacological properties of the molecule, leading to the development of novel therapeutic agents. This application note details a robust and efficient three-step synthesis of the title compound, suitable for laboratory-scale production.

Overall Synthesis Workflow

The synthesis of this compound is achieved through a three-step sequence as illustrated in the workflow diagram below. The process begins with the protection of the carboxylic acid group of 6-chloronicotinic acid via esterification. The resulting methyl 6-chloronicotinate then undergoes a nucleophilic aromatic substitution reaction with pyrazole to form the C-N bond. The final step involves the hydrolysis of the methyl ester to afford the desired this compound.

Caption: Three-step synthesis workflow for this compound.

Experimental Protocols

Step 1: Synthesis of Methyl 6-chloronicotinate

Objective: To protect the carboxylic acid group of 6-chloronicotinic acid by converting it to a methyl ester.

Reaction Scheme:

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| 6-Chloronicotinic acid | 157.56 | 10.0 g | 63.5 |

| Methanol (MeOH) | 32.04 | 100 mL | - |

| Sulfuric acid (conc.) | 98.08 | 2 mL | - |

| Saturated sodium bicarbonate | - | ~50 mL | - |

| Brine | - | ~50 mL | - |

| Anhydrous sodium sulfate | 142.04 | ~5 g | - |

| Dichloromethane (DCM) | 84.93 | ~100 mL | - |

Procedure:

-

To a 250 mL round-bottom flask, add 6-chloronicotinic acid (10.0 g, 63.5 mmol) and methanol (100 mL).

-

Cool the suspension in an ice bath and slowly add concentrated sulfuric acid (2 mL) dropwise with stirring.

-

Remove the ice bath and heat the mixture to reflux for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.

-

Dissolve the residue in dichloromethane (100 mL) and carefully neutralize with saturated sodium bicarbonate solution until effervescence ceases.

-

Separate the organic layer, and wash it with brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

The crude methyl 6-chloronicotinate can be used in the next step without further purification. Expected yield is typically >90%.

Step 2: Synthesis of Methyl 6-(1H-pyrazol-1-yl)nicotinate

Objective: To form the C-N bond between methyl 6-chloronicotinate and pyrazole via a nucleophilic aromatic substitution reaction.

Reaction Scheme:

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| Methyl 6-chloronicotinate | 171.58 | 10.9 g (crude) | ~63.5 |

| Pyrazole | 68.08 | 4.76 g | 70.0 |

| Potassium carbonate (K₂CO₃) | 138.21 | 13.1 g | 95.0 |

| N,N-Dimethylformamide (DMF) | 73.09 | 100 mL | - |

| Ethyl acetate (EtOAc) | 88.11 | ~200 mL | - |

| Water | 18.02 | ~100 mL | - |

| Brine | - | ~50 mL | - |

| Anhydrous sodium sulfate | 142.04 | ~10 g | - |

Procedure:

-

In a 250 mL round-bottom flask, dissolve crude methyl 6-chloronicotinate (assuming ~63.5 mmol) in N,N-dimethylformamide (100 mL).

-

Add pyrazole (4.76 g, 70.0 mmol) and potassium carbonate (13.1 g, 95.0 mmol) to the solution.

-

Heat the reaction mixture to 100 °C and stir for 12-16 hours. Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into water (100 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 75 mL).

-

Combine the organic layers and wash with brine (50 mL).

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford methyl 6-(1H-pyrazol-1-yl)nicotinate.[1] Expected yield is in the range of 70-85%.

Step 3: Synthesis of this compound

Objective: To hydrolyze the methyl ester to the carboxylic acid to obtain the final product.

Reaction Scheme:

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| Methyl 6-(1H-pyrazol-1-yl)nicotinate | 203.19 | 9.1 g | 44.8 |

| Sodium hydroxide (NaOH) | 40.00 | 2.7 g | 67.5 |

| Methanol (MeOH) | 32.04 | 50 mL | - |

| Water | 18.02 | 50 mL | - |

| Hydrochloric acid (1 M) | 36.46 | As needed | - |

Procedure:

-